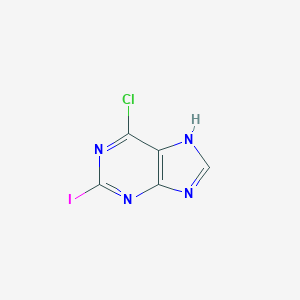
6-Chloro-2-iodopurine
Overview
Description
6-Chloro-2-iodopurine is a halogenated purine derivative with the molecular formula C5H2ClIN4. It is a compound of interest in organic and medicinal chemistry due to its potential applications in various fields, including drug development and biochemical research. The presence of both chlorine and iodine atoms in the purine ring makes it a versatile intermediate for further functionalization and synthesis of more complex molecules.
Mechanism of Action
Target of Action
6-Chloro-2-iodopurine is a purine nucleoside analogue . The primary targets of this compound are indolent lymphoid malignancies . These malignancies are slow-growing types of lymphoma, a cancer of the lymphatic system. The compound’s action against these targets contributes to its broad antitumor activity .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis . This interaction disrupts the normal function of the malignancies, leading to changes in their growth and proliferation . Additionally, this compound induces apoptosis, or programmed cell death, in these targets . This further contributes to its antitumor effects.
Biochemical Pathways
The downstream effects of these disruptions could include reduced tumor growth and the death of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis and the induction of apoptosis in indolent lymphoid malignancies . These effects can lead to a reduction in tumor growth and the death of cancer cells .
Biochemical Analysis
Biochemical Properties
6-Chloro-2-iodopurine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s halogen atoms, chlorine and iodine, contribute to its reactivity and binding affinity. It has been shown to interact with enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase and adenosine deaminase . These interactions can influence the catalytic activity of these enzymes, thereby affecting the overall metabolic pathways in which they are involved.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Its impact on cellular metabolism includes alterations in nucleotide synthesis and degradation pathways, which can have downstream effects on energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The halogen atoms in its structure enable it to form halogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound can also interfere with the binding of natural substrates to enzymes, thereby modulating their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without significant adverse outcomes . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. It interacts with enzymes such as purine nucleoside phosphorylase and adenosine deaminase, which play key roles in the synthesis and degradation of purine nucleotides . These interactions can influence the flux of metabolites through these pathways, leading to changes in the levels of nucleotides and their derivatives. Additionally, this compound can affect the activity of other enzymes involved in purine metabolism, further modulating the overall metabolic network.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and the expression of transporters.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be localized to specific compartments or organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodopurine typically involves the halogenation of purine derivatives. One efficient method starts with hypoxanthine, which undergoes a regiospecific lithiation/quenching sequence. The process involves the use of Harpoon’s base and tributyltin chloride to achieve the desired halogenation . The reaction conditions are carefully controlled to ensure regioselectivity and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-iodopurine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized purines, while coupling reactions can produce complex organic molecules with extended conjugation or additional functional groups.
Scientific Research Applications
6-Chloro-2-iodopurine has several scientific research applications:
Chemistry: It serves as a versatile intermediate for the synthesis of more complex purine derivatives.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: The compound is explored for its potential as a precursor in the development of antiviral and anticancer agents.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the iodine atom, making it less versatile for certain synthetic applications.
2-Iodopurine: Lacks the chlorine atom, which can affect its reactivity and binding properties.
6-Bromo-2-iodopurine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.
Uniqueness
6-Chloro-2-iodopurine is unique due to the presence of both chlorine and iodine atoms in the purine ring. This dual halogenation provides a balance of reactivity and stability, making it a valuable intermediate for various synthetic and research applications.
Properties
IUPAC Name |
6-chloro-2-iodo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRNPDHDBPGZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463583 | |
| Record name | 6-Chloro-2-iodopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18552-90-4 | |
| Record name | 6-Chloro-2-iodopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18552-90-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-chloro-2-iodopurine a valuable compound in organic synthesis?
A1: this compound is a highly versatile building block for synthesizing more complex purine derivatives. Its value stems from the distinct reactivity of the two halogen substituents. Specifically, the iodine atom at position 2 is susceptible to selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. [, , ] This allows for the introduction of diverse aryl, alkenyl, and alkynyl groups at the 2-position of the purine scaffold. [, ] Meanwhile, the chlorine atom at position 6 can undergo subsequent transformations, including nucleophilic aromatic substitution, to further diversify the molecule. []
Q2: Can you elaborate on the regioselectivity observed in reactions involving this compound?
A2: Research shows that 9-benzyl-6-chloro-2-iodopurine displays remarkable regioselectivity in Suzuki-Miyaura reactions. When reacted with one equivalent of phenylboronic acid, the coupling occurs exclusively at the 2-position, affording 9-benzyl-6-chloro-2-phenylpurine. [] This selectivity likely arises from the greater reactivity of the iodine atom towards oxidative addition with the palladium catalyst compared to the chlorine atom.
Q3: How does the structure of this compound enable its characterization?
A3: The structure of this compound can be confirmed using various spectroscopic techniques.
- NMR Spectroscopy: HMBC (Heteronuclear Multiple Bond Correlation) NMR experiments are particularly useful for determining the regiochemistry of substituents on the purine ring. [] These experiments provide information about long-range coupling between protons and carbons, helping to unequivocally assign the positions of the chlorine and iodine atoms.
- X-ray Diffraction: Single crystal X-ray diffraction studies provide detailed information about the bond lengths, bond angles, and overall three-dimensional structure of the molecule. [] This technique offers definitive structural confirmation.
Q4: What are the potential applications of compounds derived from this compound in medicinal chemistry?
A5: The ability to introduce various substituents onto the purine scaffold through this compound makes it a valuable tool in medicinal chemistry. For instance, 2-alkynyladenosines, synthesized from a this compound precursor, have shown selective agonistic activity towards A2 adenosine receptors and exhibited potent antihypertensive effects in studies. [] This highlights the potential of such compounds as leads for developing novel therapeutics targeting cardiovascular diseases. Further research exploring the structure-activity relationships of various 2-substituted purine derivatives derived from this compound could lead to the discovery of compounds with diverse biological activities and therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


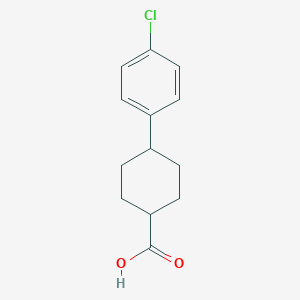
![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
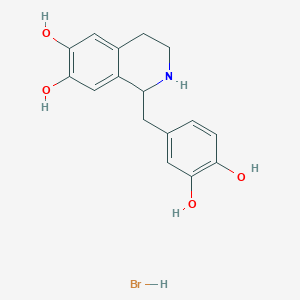
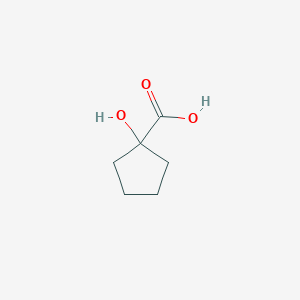
![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)
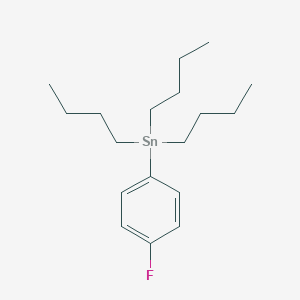
![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)

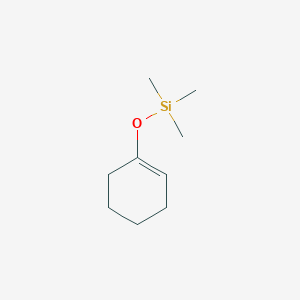
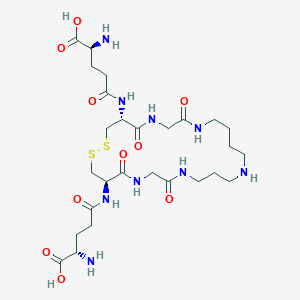
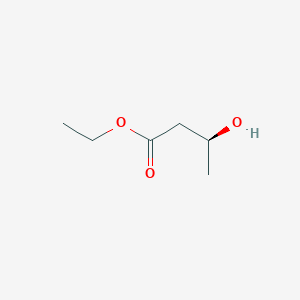


![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)
